molecular formula C18H17N3O3 B12182169 N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B12182169
M. Wt: 323.3 g/mol
InChI Key: NITAURYXHTVGCB-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” is a complex organic compound that features both benzimidazole and benzodioxepin moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine, cyclization with formic acid or other suitable reagents to form the benzimidazole ring.

    Formation of Benzodioxepin Core: Synthesis of the benzodioxepin ring through cyclization reactions involving catechol derivatives and appropriate dihalides.

    Coupling Reactions: Linking the benzimidazole and benzodioxepin moieties via acetamide linkage using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxepin rings, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the acetamide linkage or other functional groups, using reagents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzodioxepin Derivatives: Compounds like dioxepin, which have applications in medicinal chemistry.

Uniqueness

“N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” is unique due to the combination of benzimidazole and benzodioxepin moieties, which could confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c22-18(21-13-3-4-14-15(10-13)20-11-19-14)9-12-2-5-16-17(8-12)24-7-1-6-23-16/h2-5,8,10-11H,1,6-7,9H2,(H,19,20)(H,21,22)

InChI Key

NITAURYXHTVGCB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=CN4)OC1

Origin of Product

United States

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